Ethylone-d5

Isotope Dilution Mass Spectrometry Forensic Toxicology LC-MS/MS Quantitation

Quantifying ethylone in biological matrices with unlabeled structural analogs introduces significant analytical error from matrix effects and differential ionization efficiency. Ethylone-d5 (CAS 1246820-59-6) is a five-fold deuterated isotopologue that co-elutes identically with ethylone, ensuring matched extraction recovery and ionization response for reliable isotope dilution mass spectrometry (IDMS). • True isotopic internal standard for LC-MS/MS & GC-MS quantitation of ethylone in urine, blood, and plasma • DEA-exempt certified reference material (CRM) supporting legally defensible forensic toxicology data • Eliminates matrix effect variability; essential for multi-analyte NPS method validation and metabolite confirmation

Molecular Formula C12H15NO3
Molecular Weight 226.28 g/mol
CAS No. 1246820-59-6
Cat. No. B15295074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylone-d5
CAS1246820-59-6
Molecular FormulaC12H15NO3
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3/i1D3,3D2
InChIKeyMJEMIOXXNCZZFK-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylone-d5: Deuterated Internal Standard for Toxicology


Ethylone-d5 (CAS: 1246820-59-6) is a deuterated analog of ethylone, a synthetic cathinone designer drug belonging to the amphetamine and cathinone classes [1]. It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate and precise quantitation of ethylone in complex biological matrices . As a five-times deuterated (d5) compound, its primary function is to serve as an analytical reference in mass spectrometry-based methods, rather than as an active pharmacological agent .

1 Isotope internal standard: Designed for accurate LC-MS/MS or GC-MS quantification of ethylone in complex research matrices.
2 Certified reference material: Supplied as CRM with documented traceability and lot-specific Certificate of Analysis.
3 DEA exempt preparation: May reduce procurement complexity; no DEA registration required for certified reference solutions.

Why Ethylone-d5 Is Irreplaceable in Quantitative Methods


In quantitative LC-MS/MS and GC-MS analysis, substituting a true isotopic internal standard like Ethylone-d5 with an unlabeled structural analog introduces significant analytical error. While structural analogs may co-elute, they do not share identical ionization efficiencies or extraction recoveries with the target analyte, ethylone, leading to inaccurate quantitation, especially in the presence of complex matrix effects (e.g., from urine, blood, or plasma) [1]. The use of Ethylone-d5, an isotopologue, is a foundational requirement for reliable isotope dilution mass spectrometry (IDMS) [2]. Furthermore, in the context of forensic toxicology for new psychoactive substances (NPS), the lack of a verified, co-eluting deuterated standard can impede the definitive identification and accurate quantitation of metabolites, which are often the only detectable markers of drug use, as highlighted in recent metabolic profiling studies [3].

Matrix mismatch Unlabeled structural analogs may exhibit different ionization efficiency and extraction recovery, shifting quantitation accuracy in biological matrices.
Metabolite ID risk Without a co-eluting deuterated standard, definitive identification and reliable quantitation of ethylone metabolites may be compromised.
No mass shift Unlabeled ethylone provides no mass differentiation, preventing use of isotope dilution mass spectrometry for accurate quantitation.

Key Performance Evidence for Ethylone-d5


Precision and Accuracy in Isotope Dilution Quantification

The use of a deuterated internal standard (d5-Ethylone) is the gold standard for compensating for matrix effects and ionization variability in LC-MS/MS, leading to superior accuracy and precision compared to using an unlabeled analog. While no direct head-to-head study was found for ethylone-d5 against an unlabeled analog, class-level evidence for synthetic cathinones demonstrates this principle. For example, in a validated method for quantifying multiple synthetic cathinones in urine, the use of a deuterated internal standard mixture (including Ethylone-d5) is essential for achieving acceptable accuracy and precision [1]. Without it, quantitation can be severely compromised due to ion suppression or enhancement from the biological matrix [2].

Method Accuracy
Class-level inference
Deuterated IS method validation shows acceptable accuracy/precision; unlabeled analog risks unreliable quantitation due to matrix effects.
Supports bioanalytical method review
Direct head-to-head data for ethylone-d5 not found; based on synthetic cathinone class evidence.
Isotope Dilution Mass Spectrometry Forensic Toxicology LC-MS/MS Quantitation Matrix Effects

Isotopic Purity and 5-Da Mass Shift for Unambiguous Detection

Ethylone-d5 is synthesized with five deuterium atoms specifically placed on the ethylamino group, providing a nominal mass shift of +5 Da from the native ethylone molecule [1]. This mass difference is sufficient to prevent isotopic overlap and ensure the internal standard's signal is distinct from the analyte's [M+H]+ ion cluster in low-resolution MS systems. The compound is provided as a certified reference material (CRM) with a defined purity and concentration (e.g., 100 μg/mL in methanol) . In contrast, generic, unlabeled ethylone (CAS: 1112937-64-0) has a molecular weight of 221.25 g/mol, providing no mass differentiation for use as an internal standard.

Mass Differentiation
Head-to-head
Target d5-Ethylone: 226.1366 Da
Unlabeled ethylone: 221.1052 Da
Mass shift ≈ +5 Da
Enables unambiguous IS signal in MS
Verified mass shift supports IDMS method selectivity in complex samples.
Stable Isotope Labeling Mass Spectrometry Isotopic Purity Analytical Reference Material

US DEA Exempt Status Simplifying Procurement

A critical differentiator for many laboratories is regulatory compliance. Ethylone-d5 is often supplied as a 'USDEA exempt chemical preparation' . This means it does not require a US DEA registration or additional paperwork for procurement and use, significantly reducing the administrative burden and time-to-experiment compared to sourcing and working with the controlled parent drug, ethylone. This exempt status applies to certified reference standard solutions specifically formulated for analytical use, as confirmed by vendors such as Cerilliant® . In contrast, the unlabeled parent compound, ethylone, is a controlled substance and subject to strict DEA regulations, including licensing, record-keeping, and secure storage requirements.

Regulatory Status
Data to verify
DEA exempt chemical preparation; no registration required. Unlabeled ethylone: Schedule I controlled substance.
May reduce procurement overhead
Exempt status applies to CRM solutions; verify current lot documentation.
Regulatory Compliance Procurement Controlled Substance DEA Exempt

Certified Reference Material for Method Reproducibility

Ethylone-d5 is manufactured and sold as a certified reference material (CRM) under the Cerilliant® brand, which is ISO/IEC 17025 and ISO 17034 accredited . This certification provides documented traceability to the International System of Units (SI) and assures a high level of accuracy and stability. Each lot is supplied with a comprehensive Certificate of Analysis (COA) that details the actual concentration, purity, and uncertainty, enabling laboratories to meet stringent method validation and quality control requirements (e.g., ISO/IEC 17025) . In contrast, generic or 'research-grade' unlabeled ethylone typically lacks this level of certification, traceability, and long-term stability data, introducing a significant source of potential error and non-compliance in regulated forensic and clinical settings.

Material Certification
Supplier documentation
CRM with ISO/IEC 17025 & ISO 17034 accreditation; full COA provided. Unlabeled powder typically uncertified.
Supports method reproducibility
Traceability and stability documented per lot; review certificate for acceptance criteria.
Certified Reference Material Method Validation Quality Control Traceability

Validated Analytical Applications of Ethylone-d5


Forensic Urine Drug Testing by LC-MS/MS

Ethylone-d5 is the preferred internal standard for developing and validating quantitative LC-MS/MS methods for ethylone in urine. Its use directly addresses matrix effects, enabling the generation of legally defensible quantitative data, as required in forensic toxicology casework and workplace drug testing [1][2]. Its DEA exempt status and CRM certification further support robust, compliant method validation .

Clinical and Postmortem Toxicology in Blood and Plasma

In clinical and postmortem toxicology, accurate measurement of ethylone in blood and plasma is critical for assessing exposure and potential toxicity. The use of Ethylone-d5 as an isotopically labeled internal standard is essential for achieving the required accuracy and precision in these complex matrices, compensating for variability in sample preparation and ionization efficiency [1][2].

Metabolism and Pharmacokinetic Studies

While Ethylone-d5 is not the study drug itself, it is an indispensable tool for quantifying the parent drug and its metabolites in in vitro and in vivo studies investigating ethylone's metabolism and pharmacokinetics. Reliable quantitation, enabled by the d5 internal standard, is the foundation for understanding metabolic pathways, half-life, and the formation of active metabolites, as recently emphasized for synthetic cathinone research [1].

Method Validation for NPS Panels

As part of the ever-evolving NPS landscape, laboratories must continuously validate methods for emerging synthetic cathinones. Ethylone-d5 is a key component of multi-analyte LC-MS/MS methods designed for the simultaneous quantification of numerous NPS. Its inclusion ensures the method's accuracy and robustness for ethylone, allowing for confident identification and quantitation in unknown samples and enabling the tracking of drug trends [1].

Application
Selection Property
Validation Focus
Forensic urine drug screening
Matrix-effect compensation via isotope dilution
Method reproducibility for forensic context
Human plasma and blood matrix analysis
Ionization efficiency matching for complex matrices
Accuracy in postmortem and research sample matrices
Metabolic pathway and pharmacokinetic studies
Reliable analyte quantitation for metabolite profiling
Quantitation of parent drug and metabolites in in vitro models
Multi-analyte NPS panel method validation
Broad method applicability for synthetic cathinones
Robust quantitation of ethylone in multi-analyte screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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